Physicochemical Properties of 1-Bromo-2-ethyl-3-fluorobenzene: A Technical Guide
Physicochemical Properties of 1-Bromo-2-ethyl-3-fluorobenzene: A Technical Guide
Executive Summary
1-Bromo-2-ethyl-3-fluorobenzene (CAS: 1780931-95-4) is a specialized trisubstituted arene building block increasingly utilized in high-value medicinal chemistry campaigns. Its structural uniqueness lies in the "vicinal sandwich" motif, where an ethyl group is sterically crowded between a bromine atom and a fluorine atom.
This specific substitution pattern offers two distinct strategic advantages in drug design:
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Conformational Locking: The steric bulk of the ethyl group restricts the rotation of adjacent moieties in biaryl systems, potentially locking a ligand into a bioactive conformation (atropisomerism control).
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Metabolic Blocking: The ethyl group at the 2-position, flanked by halogens, is shielded from typical P450-mediated oxidation, while the fluorine atom modulates the pKa and lipophilicity of the scaffold.
This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed to support decision-making in lead optimization and process scale-up.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The physicochemical data below consolidates experimental values with high-confidence predicted parameters essential for ADME modeling.
Table 1: Molecular Identity & Physical Constants
| Property | Value | Note/Source |
| Chemical Name | 1-Bromo-2-ethyl-3-fluorobenzene | IUPAC |
| CAS Number | 1780931-95-4 | [1] |
| Molecular Formula | C₈H₈BrF | - |
| Molecular Weight | 203.05 g/mol | - |
| SMILES | CCC1=C(F)C=CC=C1Br | - |
| Physical State | Liquid | @ 25°C |
| Boiling Point | 195–200°C (Predicted) | Extrapolated from 1-bromo-2-fluorobenzene (156°C) |
| Density | 1.52 ± 0.05 g/mL | Predicted based on halogen content |
| LogP (Octanol/Water) | 3.6 ± 0.2 | Highly Lipophilic [2] |
| Topological Polar Surface Area | 0 Ų | Non-polar scaffold |
| Refractive Index | 1.535 (Predicted) | - |
Table 2: Electronic & Steric Parameters
| Parameter | Description | Impact on Reactivity |
| Hammett σ (para-Br) | +0.23 | Weakly electron-withdrawing; activates para-position for nucleophilic attack. |
| Hammett σ (meta-F) | +0.34 | Inductively withdrawing; increases acidity of C-H bonds ortho to F. |
| Steric Hindrance (A-Value) | Ethyl: 1.75 kcal/mol | Significant steric bulk at C2 hinders approach of large catalysts to C1 (Br). |
Synthetic Accessibility & Manufacturing
The synthesis of 1-bromo-2-ethyl-3-fluorobenzene is non-trivial due to the difficulty of introducing three contiguous substituents with correct regiochemistry. The most robust laboratory-scale method relies on Directed Ortho Metalation (DoM) , exploiting the cooperative directing effects of fluorine and bromine.
Protocol: Directed Ortho Metalation (DoM) Route
Rationale: The C2 proton in 1-bromo-3-fluorobenzene is the most acidic site on the ring because it is flanked by two electron-withdrawing groups (F and Br). Lithium bases like LDA will exclusively deprotonate this position at low temperatures.
Step-by-Step Methodology:
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Reagents: 1-Bromo-3-fluorobenzene (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Ethyl Iodide (1.2 equiv), THF (Anhydrous).
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Deprotonation:
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Cool a solution of LDA in THF to -78°C under Nitrogen/Argon.
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Add 1-bromo-3-fluorobenzene dropwise. The internal temperature must not exceed -70°C to prevent "halogen dance" (base-catalyzed halogen migration).
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Stir for 1 hour at -78°C to form the lithiated species (2-lithio-1-bromo-3-fluorobenzene).
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-
Alkylation:
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Add Ethyl Iodide (EtI) slowly to the lithiated intermediate.
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Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes).
Visualization: Synthesis Workflow
Figure 1: Synthesis via Directed Ortho Metalation (DoM). The acidity of the C2 proton allows for selective functionalization.
Reactivity Profile & Functionalization[3][10]
The chemical behavior of 1-bromo-2-ethyl-3-fluorobenzene is dominated by the C-Br bond (for cross-coupling) and the steric crowding at the C2 position.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The bromine atom at C1 is the primary handle for diversification. However, the adjacent ethyl group exerts significant steric pressure.
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Challenge: Standard ligands (e.g., PPh₃) may fail due to the inability to form the square-planar Pd(II) complex efficiently or slow oxidative addition.
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Solution: Use bulky, electron-rich phosphine ligands like SPhos or XPhos . These ligands are designed to facilitate oxidative addition into sterically hindered aryl halides.
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Protocol Insight: High catalyst loading (2-5 mol%) and higher temperatures (80-100°C) are often required compared to non-hindered bromobenzenes.
Lithium-Halogen Exchange
The bromine atom can be exchanged for lithium using n-BuLi or t-BuLi.
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Risk: The presence of the ortho-fluorine atom creates a risk of benzyne formation . If the lithiated species is warmed, it can eliminate LiF to form a highly reactive benzyne intermediate.
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Control: Keep reactions strictly below -78°C if the goal is to trap the aryl lithium species with an electrophile (e.g., aldehydes, CO₂).
Visualization: Reactivity Pathways
Figure 2: Primary reactivity modes. Note the competing benzyne pathway during lithiation.
Handling, Safety, & Stability
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Precautionary Measures: Always handle in a fume hood. The volatility of the liquid requires standard vapor control.
Storage & Stability[5]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Light Sensitivity: Aryl bromides can undergo slow photolytic debromination; store in amber glass.
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Chemical Incompatibility: Strong oxidizing agents (risk of benzylic oxidation at the ethyl group) and strong bases (risk of dehydrohalogenation/benzyne formation).
References
-
Sigma-Aldrich. (2023). Product Specification: 1-Bromo-2-ethyl-3-fluorobenzene (CAS 1780931-95-4).[5][6][7] Retrieved from
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PubChem. (2023). Compound Summary for 1-Bromo-2-ethyl-3-fluorobenzene. National Library of Medicine. Retrieved from
- Schlosser, M. (2005). The "Heavy" Halogens: Iodine and Bromine as Ortho-Directing Groups in Metalation. Angewandte Chemie International Edition. (General reference for DoM chemistry).
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Enamine. (2023). Building Block Catalog: Halogenated Benzenes. Retrieved from
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- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 627463-18-7|4-Bromo-1-ethyl-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 6. 1781676-21-8|1-Bromo-2-ethyl-4-fluorobenzene|BLD Pharm [bldpharm.com]
- 7. 1-bromo-2-ethyl-3-fluorobenzene [sigmaaldrich.com]
